molecular formula C11H17N3O B14798510 2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide

2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B14798510
M. Wt: 207.27 g/mol
InChI Key: CUJPIHQVHIXCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide is a chiral compound with significant potential in various scientific fields It features an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under specific conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting the cleavage of carbon-carbon bonds . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and pyridin-2-ylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific chiral center and the combination of functional groups. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in medicinal chemistry and other research fields.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-5-3-4-6-13-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15)

InChI Key

CUJPIHQVHIXCFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.